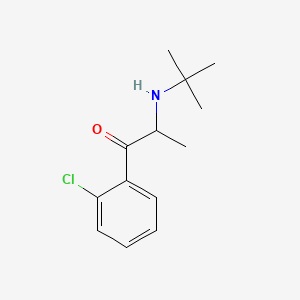

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one

Description

Structural Classification and Chemical Family Contextualization of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one

This compound belongs to the substituted cathinone (B1664624) class of chemical compounds. Substituted cathinones are a broad family of substances derived from cathinone, a naturally occurring stimulant found in the plant Catha edulis (khat). The core chemical structure of a cathinone consists of a phenethylamine (B48288) backbone with a ketone group at the beta position.

The specific structure of this compound is characterized by several key features:

A propan-1-one chain, which forms the backbone of the molecule.

A tert-butyl group attached to the amino group at the second carbon of the propane (B168953) chain.

A 2-chlorophenyl group, a benzene (B151609) ring with a chlorine atom at the ortho position, attached to the first carbon of the propane chain.

This compound is also identified as an isomer of other positional isomers where the chlorine atom is located at different positions on the phenyl ring, such as the 3-chloro and 4-chloro analogues. sinfoochem.com Furthermore, it is recognized as an impurity associated with the pharmaceutical drug Bupropion (B1668061), which is chemically related. pharmaffiliates.com

| Identifier | Value |

|---|---|

| Molecular Formula | C13H18ClNO pharmaffiliates.com |

| Molecular Weight | 239.74 g/mol pharmaffiliates.com |

| CAS Number | 1049974-40-4 pharmaffiliates.com |

| Synonyms | O-Bupropion impurity; 2-(tert-Butylamino)-2'-chloro Propiophenone (B1677668); 1-(2-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone pharmaffiliates.com |

Academic Rationale and Scholarly Gaps in the Research of this compound

The academic interest in this compound stems primarily from its classification as a substituted cathinone and its relationship to regulated substances. The study of such compounds is crucial for forensic science, toxicology, and in understanding the structure-activity relationships within this class of psychoactive compounds. The rationale for its research includes the need for analytical standards for its detection in forensic samples and to understand how structural modifications, such as the position of the chlorine atom, affect its chemical and biological properties.

Despite this rationale, a significant scholarly gap exists in the scientific literature concerning this compound. A comprehensive review of available research reveals a notable absence of in-depth studies focused specifically on this compound. While there is extensive research on the broader family of substituted cathinones, and even on its positional isomers, this particular molecule remains largely uncharacterized.

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14/h5-9,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTXQMWGRNAJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049974-40-4 | |

| Record name | o-Bupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049974404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KQ3BNZ6CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 2 Tert Butylamino 1 2 Chlorophenyl Propan 1 One

Retrosynthetic Analysis and Identification of Key Precursors for 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bond of the α-amino ketone functionality. This bond is typically formed through a nucleophilic substitution reaction.

This retrosynthetic step identifies two key synthons: an electrophilic α-carbon adjacent to the carbonyl group and a nucleophilic amine. The synthetic equivalents for these synthons are an α-halo-2-chloropropiophenone and tert-butylamine (B42293), respectively.

Further disconnection of the α-halo-2-chloropropiophenone precursor points to 2-chloropropiophenone (B1346139) as the immediate precursor. This propiophenone (B1677668) derivative can, in turn, be synthesized from commercially available starting materials such as 2-chlorobenzoyl chloride and a propanoyl source, or from 2-chlorobenzoic acid and propionic acid. researchgate.net

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Chloropropiophenone | Starting material for halogenation | |

| α-Bromo-2-chloropropiophenone | Electrophilic intermediate for amination | |

| Tert-butylamine | Nucleophilic amine source |

Established and Conventional Synthetic Pathways

Established synthetic routes for compounds analogous to this compound, such as bupropion (B1668061) (the 3-chloro isomer), provide a framework for its synthesis. These methods generally involve the α-halogenation of a substituted propiophenone followed by amination. google.comgoogle.com

Direct Synthesis Approaches

A direct, one-pot synthesis analogous to that developed for bupropion could be employed. google.com This approach involves the reaction of 2-chloropropiophenone with bromine in the presence of an excess of tert-butylamine, which acts as both the reactant and the solvent. This method avoids the isolation of the intermediate α-bromo-2-chloropropiophenone.

Multi-step Synthetic Strategies

A more traditional multi-step approach involves the discrete synthesis and isolation of intermediates.

Synthesis of 2-Chloropropiophenone : This precursor can be prepared via a Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride or propionic anhydride, although this can lead to isomeric mixtures. A more direct route involves the reaction of 2-chlorobenzoyl chloride with a suitable propyl organometallic reagent. Alternatively, it can be synthesized from m-chlorobenzoic acid and propionic acid using a composite catalyst. researchgate.net

α-Bromination of 2-Chloropropiophenone : The α-position of 2-chloropropiophenone is activated by the carbonyl group and can be readily halogenated. wikipedia.org A common method is the reaction with elemental bromine in a suitable solvent like chloroform (B151607) or methanol (B129727), often with catalytic amounts of an acid such as hydrobromic acid. prepchem.comchemicalbook.com N-Bromosuccinimide (NBS) can also be used as a brominating agent, offering handling advantages over liquid bromine.

Amination of α-Bromo-2-chloropropiophenone : The resulting α-bromo-2-chloropropiophenone is then subjected to nucleophilic substitution with tert-butylamine. The reaction is typically carried out in a solvent such as acetonitrile (B52724) or toluene. The bulky tert-butyl group of the amine can influence the reaction rate.

Table 2: Comparison of Conventional Synthesis Steps

| Step | Reagents and Conditions | Advantages | Disadvantages |

| α-Bromination | Br₂ in CHCl₃ or MeOH | High yield | Use of hazardous liquid bromine |

| NBS, radical initiator | Safer brominating agent | May require specific reaction conditions | |

| Amination | Tert-butylamine in acetonitrile | Good yields | Potential for side reactions |

| Tert-butylamine (as solvent) | One-pot procedure | Requires large excess of amine |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target molecule possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. The biological activity of these enantiomers may differ, making their stereoselective synthesis a significant objective. General strategies for the asymmetric synthesis of α-amino ketones can be applied.

One approach is the catalytic enantioselective amination of α-halo carbonyl compounds using a chiral catalyst to control the stereochemical outcome of the C-N bond formation. nih.gov Another strategy involves the asymmetric reduction of an α-imino ketone precursor.

Furthermore, chiral auxiliaries can be employed to direct the stereochemistry of the amination reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

Development of Novel Synthetic Routes and Methodological Innovations

Recent advancements in organic synthesis offer new avenues for the preparation of α-amino ketones like this compound.

Catalytic Approaches in Synthesis

Catalytic asymmetric methods are at the forefront of modern synthetic chemistry. For the synthesis of chiral α-amino ketones, several catalytic systems have been developed:

Brønsted Acid Catalysis : Chiral phosphoric acids can catalyze the enantioselective transfer hydrogenation of α-keto ketimines, which can be formed in situ from the corresponding diketone and amine. acs.org This method offers high yields and excellent enantioselectivities for a range of substrates.

Palladium-Catalyzed Asymmetric Arylation : Chiral palladium complexes can catalyze the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, providing a route to chiral α-amino ketones. nih.gov

Iridium-Catalyzed Amination : Silyl-protected dienolates can undergo an iridium-catalyzed SN2' amination with various amines in the presence of a chiral phosphonamidite ligand, yielding enantioenriched protected α-amino ketones with high regio- and stereoselectivity. rsc.org

These catalytic methods provide more efficient and environmentally benign alternatives to traditional stoichiometric approaches and are key to accessing enantiomerically pure forms of this compound.

Table 3: Overview of Catalytic Asymmetric Methods for α-Amino Ketone Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Potential Advantages |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Asymmetric transfer hydrogenation of α-keto ketimines | High yields and enantioselectivities |

| Palladium-Catalyzed Arylation | Chiral Palladium Complex | Asymmetric arylation of α-keto imines | Access to α-aryl-α-amino ketones |

| Iridium-Catalyzed Amination | Chiral Iridium-Phosphonamidite Complex | Asymmetric amination of dienolates | High regio- and stereoselectivity |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.govnih.gov The synthesis of aminoketones like this compound typically proceeds via the N-alkylation of tert-butylamine with an appropriate α-haloketone precursor, such as 2-bromo-1-(2-chlorophenyl)propan-1-one.

Under microwave irradiation, this nucleophilic substitution reaction can be completed in minutes rather than hours. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can minimize the formation of side products. nih.govnih.gov The choice of solvent is crucial in microwave synthesis, with polar solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) being efficient at absorbing microwave energy. nih.gov Base selection, such as potassium carbonate or cesium carbonate, is also a critical parameter to optimize. nih.gov

Illustrative Microwave-Assisted Synthesis Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2-bromo-1-(2-chlorophenyl)propan-1-one, tert-butylamine | Key starting materials for the N-alkylation reaction. |

| Solvent | Ethanol or DMF | Polar solvents that efficiently absorb microwave energy. |

| Base | K₂CO₃ or Cs₂CO₃ | To neutralize the HBr formed during the reaction. |

| Microwave Power | 100-300 W | To control the rate of heating. |

| Temperature | 80-120 °C | Optimized to ensure a sufficient reaction rate while minimizing degradation. |

| Reaction Time | 5-20 minutes | Significantly reduced compared to conventional heating. |

| Yield | >80% (expected) | Microwave heating often leads to improved yields. |

This table is illustrative and represents typical conditions for microwave-assisted N-alkylation of α-bromo ketones.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, scalability, and process control for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.orguc.pt The synthesis of the analogous compound, bupropion (the 3-chloro isomer), has been successfully adapted to a telescoped flow process, demonstrating the feasibility of this technology for the synthesis of this compound. rsc.org

A potential flow synthesis would involve pumping solutions of the reactants, 2-bromo-1-(2-chlorophenyl)propan-1-one and tert-butylamine, through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup allows for fine-tuning of the reaction to maximize yield and minimize impurity formation. tue.nlflinders.edu.au The enhanced heat and mass transfer in microreactors can lead to improved reaction efficiency and safety, especially for exothermic reactions. mdpi.com

Conceptual Flow Chemistry Synthesis Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactor Type | Plug Flow Reactor (PFR) - Heated Coil | Allows for precise control of residence time and temperature. |

| Reactant Streams | Stream A: 2-bromo-1-(2-chlorophenyl)propan-1-one in a suitable solvent (e.g., acetonitrile). Stream B: tert-butylamine in the same solvent. | To ensure homogeneous mixing and reaction. |

| Flow Rate | 0.1-1.0 mL/min | Determines the residence time in the reactor. |

| Reactor Temperature | 100-150 °C | Higher temperatures can be safely achieved in pressurized flow reactors. |

| Residence Time | 10-30 minutes | Optimized to achieve complete conversion. |

| Back Pressure Regulator | 10-20 bar | To allow for heating the solvent above its boiling point. |

This table is based on a conceptual flow process for the target molecule, informed by the successful flow synthesis of its isomer, bupropion. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring a cost-effective and sustainable process. For the synthesis of this compound, key parameters for optimization include the choice of starting materials, solvent, base, reaction temperature, and reaction time.

The synthesis typically starts with 2'-chloropropiophenone, which is first brominated to form the α-bromo ketone intermediate. The efficiency and selectivity of this bromination step are crucial. mdpi.com The subsequent amination reaction with tert-butylamine is prone to the formation of side products, and its optimization is therefore of high importance.

Key Optimization Parameters and Their Effects:

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Stoichiometry of Amine | An excess of tert-butylamine can drive the reaction to completion but may lead to purification challenges. | Use of a moderate excess (e.g., 1.5-2.0 equivalents) to balance conversion and ease of purification. |

| Base Strength and Solubility | A strong, non-nucleophilic base is required. Its solubility can affect the reaction rate. | Screening of inorganic (e.g., K₂CO₃, NaHCO₃) and organic bases (e.g., triethylamine) to find the optimal balance of reactivity and selectivity. |

| Solvent Polarity | The solvent polarity can influence the rate of the Sₙ2 reaction and the solubility of reactants and intermediates. | Testing a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to polar protic (e.g., isopropanol) to identify the one that gives the best yield and impurity profile. |

| Temperature | Higher temperatures increase the reaction rate but can also promote the formation of degradation products and other impurities. | Conducting the reaction at the lowest temperature that allows for a reasonable reaction time to minimize side reactions. |

An improved synthesis of the related compound hydroxybupropion (B195616) demonstrated that lowering the reaction temperature from 83°C to 35°C significantly improved the yield to 93%. researchgate.net This highlights the importance of temperature control in minimizing side reactions.

Impurity Profiling and Control Strategies in the Synthesis of this compound

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug substance. biomedres.uspharmafocusasia.comrroij.com In the synthesis of this compound, several potential impurities can arise from starting materials, intermediates, or side reactions. synthinkchemicals.compharmaffiliates.com

Common Potential Impurities and Their Sources:

| Impurity | Potential Source | Control Strategy |

|---|---|---|

| Unreacted 2-bromo-1-(2-chlorophenyl)propan-1-one | Incomplete amination reaction. | Optimize reaction time, temperature, and stoichiometry of tert-butylamine. |

| Di-alkylation Product | Reaction of the product with the α-bromo ketone starting material. | Use of a slight excess of tert-butylamine and controlled addition of the alkylating agent. |

| Over-brominated Species | Non-selective bromination of 2'-chloropropiophenone. | Precise control of brominating agent stoichiometry and reaction conditions. |

| Positional Isomers | Impurities in the starting 2'-chloropropiophenone. | Use of highly pure starting materials and analytical monitoring. |

| Degradation Products | Instability of the product under harsh reaction or work-up conditions. | Use of mild reaction conditions and appropriate work-up procedures. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the detection, identification, and quantification of these impurities. johnshopkins.edumedwinpublishers.com By understanding the impurity profile, control strategies can be implemented throughout the synthetic process. This includes stringent quality control of raw materials, optimization of reaction conditions to minimize side product formation, and the development of effective purification methods such as crystallization or chromatography to remove any impurities that are formed.

Advanced Analytical Chemistry Methodologies for 2 Tert Butylamino 1 2 Chlorophenyl Propan 1 One

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical characterization of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one. The inherent complexities of pharmaceutical matrices and the potential for isomeric impurities demand high-resolution separation techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful tools that offer distinct advantages for the separation and quantification of this aminoketone.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely adopted technique in the pharmaceutical industry for the analysis of a broad spectrum of compounds. Its application to this compound involves various modes of separation to achieve the desired resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. In the context of bupropion (B1668061) and its impurities, including the 2-chloro isomer, RP-HPLC offers excellent separation capabilities.

A notable development in this area is the use of chaotropic chromatography, a type of reversed-phase chromatography, for the simultaneous analysis of bupropion and its related substances. A study by Gkountanas et al. established a reliable method for the efficient baseline separation and accurate determination of bupropion and five of its impurities. researchgate.net This method, developed using Analytical Quality-by-Design (AQbD) principles, utilizes a chaotropic salt, potassium hexafluorophosphate, as a mobile-phase additive to improve peak symmetry and selectivity for basic analytes like aminoketones. researchgate.net The optimized conditions from this study can be adapted for the analysis of this compound.

Table 1: Exemplary Reversed-Phase HPLC Method for Bupropion and Related Impurities

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 45 mM Potassium Hexafluorophosphate in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 37.5% B to 70% B over a defined period |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 35 °C |

This table is based on the methodology for bupropion and its impurities and serves as a starting point for the analysis of the 2-chloro isomer.

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase, making it suitable for the separation of polar compounds and isomers that are difficult to resolve by reversed-phase chromatography. While specific NP-HPLC methods for this compound are not extensively documented in the literature, the principles of this technique suggest its potential utility. For aminoketones, stationary phases such as silica (B1680970) or those with bonded polar functional groups (e.g., cyano, amino) could be employed. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) with a more polar modifier such as isopropanol (B130326) or ethyl acetate. The separation mechanism in NP-HPLC is based on adsorption, where more polar analytes interact more strongly with the stationary phase and thus have longer retention times. This technique could be particularly advantageous for separating positional isomers, such as the 2-chloro and 3-chloro isomers of tert-butylaminopropiophenone.

Since this compound possesses a chiral center, the separation of its enantiomers is of significant importance, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for enantiomeric separation.

Various chiral stationary phases (CSPs) have been successfully employed for the enantioseparation of bupropion, and these can be directly applied to its 2-chloro isomer. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. Additionally, protein-based columns, like those with α1-acid glycoprotein (B1211001) (AGP) or ovomucoid stationary phases, have demonstrated effective separation of bupropion enantiomers. nih.govfagg.be The choice of mobile phase, including the type and concentration of the organic modifier and any additives, is crucial for optimizing the separation.

Table 2: Chiral HPLC Method Parameters for Bupropion Enantiomers

| Parameter | Condition |

| Column | Ovomucoid stationary phase |

| Mobile Phase | Phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) |

| pH | Optimized for resolution (typically in the acidic to neutral range) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled |

This table provides a general framework for the chiral separation of this compound based on established methods for bupropion. fagg.be

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC can provide high resolution and sensitivity. A monograph from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) details a GC-MS method for the identification of bupropion, which can be readily adapted for its 2-chloro isomer.

The method typically involves injecting a solution of the analyte into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Table 3: GC-MS Method Parameters for the Analysis of Bupropion

| Parameter | Condition |

| Column | DB-1MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C |

| MSD Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 30-550 amu |

This table is based on the SWGDRUG monograph for bupropion and is applicable for the analysis of its 2-chloro isomer.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity, particularly for chiral separations.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool in analytical chemistry for determining the molecular weight and elucidating the structure of organic molecules. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the analyte. For a compound like this compound, various MS techniques are utilized to gain comprehensive structural information. While specific experimental data for this ortho-isomer is not extensively published in peer-reviewed literature, its characterization is available through Certificates of Analysis for reference standards glppharmastandards.com. The expected fragmentation patterns can be reliably predicted based on the well-documented mass spectral behavior of its 3-chloro isomer, bupropion swgdrug.org.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. For this compound (molecular formula C₁₃H₁₈ClNO), the expected protonated molecule would be observed in the positive ion mode.

Expected Observation : A prominent ion peak at a mass-to-charge ratio (m/z) of 240.115, corresponding to the [C₁₃H₁₉ClNO]⁺ ion. The isotopic pattern would be characteristic of a molecule containing one chlorine atom, with a significant M+2 peak (at m/z 242.112) approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope.

This technique is fundamental in the initial stages of analysis to confirm the presence of the compound of interest in a sample.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a high-energy technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification through spectral libraries and detailed structural analysis. The mass spectrum of the 3-chloro isomer, bupropion, provides a robust template for predicting the fragmentation of the 2-chloro isomer swgdrug.org.

The primary fragmentation pathways are expected to involve cleavages adjacent to the carbonyl group and the nitrogen atom (alpha-cleavage).

Key Predicted Fragments :

Loss of the tert-butyl group : A significant fragment resulting from the cleavage of the C-N bond, leading to the loss of a tert-butyl radical (•C(CH₃)₃). This would produce a fragment ion at m/z 182.

McLafferty-type rearrangement : Cleavage of the bond between the carbonyl carbon and the chiral carbon, leading to the formation of the 2-chlorobenzoyl cation, is a probable pathway. This would result in a prominent ion at m/z 139/141.

Formation of the tert-butyl cation : The stable tert-butyl cation, [C(CH₃)₃]⁺, is expected to be observed as a base peak or a very abundant ion at m/z 57.

| Predicted m/z | Predicted Fragment Ion Structure | Predicted Fragmentation Pathway |

|---|---|---|

| 239/241 | [C₁₃H₁₈ClNO]⁺• | Molecular Ion |

| 182/184 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 139/141 | [C₇H₄ClO]⁺ | Formation of 2-chlorobenzoyl cation |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the benzoyl cation |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific ion (typically the protonated molecule, [M+H]⁺, from ESI) and then inducing its fragmentation through collision-induced dissociation (CID). This allows for the establishment of clear fragmentation pathways and the confirmation of the connectivity of different parts of the molecule.

For this compound, the precursor ion at m/z 240 would be selected. The expected product ions would arise from characteristic losses:

Neutral loss of isobutylene (B52900) : The most common fragmentation pathway for tert-butylamino compounds is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a product ion at m/z 184.

Subsequent fragmentation : The product ion at m/z 184 could further fragment, for example, by losing carbon monoxide (CO, 28 Da) to yield an ion at m/z 156.

Analyzing these daughter ions and even subsequent generations of fragments (MS³) allows for a confident elucidation of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the parent ion and its fragments, as each unique combination of atoms has a distinct exact mass.

For the [M+H]⁺ ion of this compound, HRMS would be used to confirm its elemental formula, C₁₃H₁₉ClNO.

| Ion Formula | Calculated Exact Mass (m/z) | Technique |

|---|---|---|

| [C₁₃H₁₉³⁵ClNO]⁺ | 240.1155 | ESI-HRMS |

| [C₁₃H₁₉³⁷ClNO]⁺ | 242.1126 | ESI-HRMS |

By comparing the measured exact mass to the calculated mass, the elemental composition can be confirmed with high confidence, distinguishing it from other potential isobaric (same nominal mass) impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Applications in Structural Assignment

Tert-butyl group : A sharp singlet, integrating to 9 protons, is expected in the upfield region (around 1.3 ppm).

Methyl group : A doublet, integrating to 3 protons, will be present due to coupling with the adjacent methine proton (around 1.6 ppm).

Methine proton (CH) : A quartet (or multiplet), integrating to 1 proton, will be observed, coupled to the adjacent methyl group (around 5.1 ppm).

Amine proton (NH) : A broad signal, which may or may not be visible depending on the solvent and concentration.

Aromatic protons : This is the key region that will differentiate the 2-chloro isomer from the 3-chloro and 4-chloro isomers. For a 2-substituted (ortho) chlorophenyl group, a complex multiplet pattern for 4 protons is expected. The chemical shifts will be influenced by the electron-withdrawing nature of both the chlorine atom and the propiophenone (B1677668) side chain. The signals are expected to appear in the range of 7.4-8.0 ppm. In contrast, the 3-chloro isomer shows a distinct pattern with four signals in the aromatic region acs.org.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

| -CH(CH₃)- | ~1.6 | Doublet (d) | 3H |

| -CH(CH₃)- | ~5.1 | Quartet (q) | 1H |

| Aromatic-H | ~7.4 - 8.0 | Multiplet (m) | 4H |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) in parts per million (ppm) provides insight into its electronic environment. mnstate.edulibretexts.org For this compound, ¹³C NMR is instrumental in confirming the presence and connectivity of the key structural motifs: the 2-chlorophenyl ring, the propanone backbone, and the tert-butylamino group.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data for analogous structures. mdpi.comst-andrews.ac.uk The carbonyl carbon (C=O) is typically the most deshielded, appearing furthest downfield (190-220 ppm). libretexts.org Carbons of the aromatic ring appear in the 125-150 ppm range, with the carbon atom bonded to the chlorine atom (C-Cl) showing a distinct shift due to the halogen's electronegativity. The aliphatic carbons of the propanone chain and the tert-butyl group would appear in the upfield region of the spectrum. libretexts.orgic.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | 195 - 205 | Ketone carbonyl carbon, highly deshielded. |

| Aromatic C-Cl | 130 - 135 | Aromatic carbon attached to an electronegative chlorine atom. |

| Aromatic C-C=O | 135 - 140 | Quaternary aromatic carbon attached to the carbonyl group. |

| Aromatic C-H | 125 - 132 | Aromatic methine carbons. |

| Methine (CH-N) | 55 - 65 | Aliphatic carbon attached to the nitrogen atom. |

| Quaternary C(CH₃)₃ | 50 - 60 | Quaternary carbon of the tert-butyl group. |

| Methyl (CH-CH₃) | 15 - 25 | Methyl group on the propanone chain. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex molecules where one-dimensional spectra can have overlapping signals, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. libretexts.orgwikipedia.org These methods plot correlations between nuclei, revealing connectivity and spatial relationships. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgyoutube.com A COSY spectrum of this compound would show a cross-peak between the methine proton on the propanone chain and the protons of the adjacent methyl group, confirming this fragment. It would also reveal the coupling relationships between the protons on the 2-chlorophenyl ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique, often used interchangeably with HMQC, maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. This allows for the connection of different molecular fragments. Key HMBC correlations would include the link from the methyl protons to the methine carbon and the carbonyl carbon, and from the methine proton to the aromatic carbons and the quaternary carbon of the tert-butyl group.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Correlating Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H – ¹H | - Correlation between the methine-H and methyl-H of the propanone chain.- Correlations among adjacent protons on the 2-chlorophenyl ring. |

| HSQC | ¹H – ¹³C (1-bond) | - Links the methine-H to the methine-C.- Links the methyl-H's to the methyl-C.- Links the tert-butyl-H's to the tert-butyl methyl-C's.- Links each aromatic-H to its respective aromatic-C. |

| HMBC | ¹H – ¹³C (2-3 bonds) | - Correlation from methyl-H's to the carbonyl-C, confirming the propiophenone core.- Correlation from the methine-H to the quaternary carbon of the tert-butyl group, linking the amine.- Correlation from the methine-H to the aromatic ring carbons, confirming the attachment point. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jove.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption for the ketone carbonyl (C=O) stretch is one of the most identifiable features in an IR spectrum. pressbooks.pubya-ke.cn The secondary amine (N-H) group typically shows a moderate absorption, while various C-H, C-N, C=C, and C-Cl bonds will also produce signals in their characteristic regions. pressbooks.pubwpmucdn.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, sharp |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium to Strong |

| Ketone | C=O Stretch | 1690 - 1715 | Strong, sharp |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. msu.edu The chromophores in this compound are the 2-chlorophenyl ring and the carbonyl group. Aromatic ketones typically exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, longer-wavelength n→π* transition associated with the carbonyl group's non-bonding electrons. libretexts.orgutoronto.ca The conjugation between the aromatic ring and the carbonyl group influences the position of the π→π* absorption, often shifting it to a longer wavelength (a bathochromic shift). libretexts.orgresearchgate.net

Table 4: Expected UV-Vis Electronic Transitions

| Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | 2-chlorophenyl ring / Conjugated system | 240 - 280 | High |

Sample Preparation Techniques and Matrix Effects in Analytical Studies of this compound

Accurate analysis, particularly in complex biological matrices like blood or urine, requires effective sample preparation to isolate the analyte and remove interfering substances. researchgate.net

Solid-phase extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration. researchgate.nethilarispublisher.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is later eluted with an appropriate solvent. nih.gov For a basic compound like this compound, a cation-exchange or a polymeric reversed-phase sorbent is often employed. nih.govnxtbook.com A typical protocol involves conditioning the sorbent, loading the sample (often pH-adjusted), washing away interferences, and finally eluting the purified analyte. forensicresources.org

Table 5: Illustrative SPE Protocol for Extraction from Plasma

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sorbent Conditioning | Pass methanol (B129727), followed by water/buffer through the SPE cartridge. | To activate the sorbent and ensure reproducible interaction with the analyte. |

| 2. Sample Loading | Load the pre-treated plasma sample (e.g., diluted and pH-adjusted to ~6) onto the cartridge. | The analyte is retained on the sorbent while some matrix components pass through. |

| 3. Washing | Wash the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent). | To remove salts, proteins, and other polar interferences without dislodging the analyte. |

| 4. Elution | Elute the analyte with an organic solvent, often containing a small amount of base (e.g., ammonia (B1221849) in methanol). | To disrupt the analyte-sorbent interaction and collect the purified compound. |

Liquid-liquid extraction (LLE) separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org The basicity of the amine group in this compound can be exploited for selective extraction. almerja.net By adjusting the pH of the aqueous sample, the compound can be converted between its charged (protonated) and neutral (free base) forms. The neutral form is more soluble in organic solvents, while the charged form is more soluble in the aqueous phase. wikipedia.org

Table 6: Illustrative pH-Based LLE Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Alkalinization | Adjust the aqueous sample (e.g., urine) to a basic pH (>9) with a base like NaOH. | To convert the amine to its neutral, free base form. |

| 2. Organic Extraction | Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers. | The neutral analyte partitions into the organic layer, leaving polar interferences in the aqueous layer. |

| 3. Back Extraction (Optional) | Transfer the organic layer and extract it with an acidic aqueous solution (e.g., 0.1 M HCl). | The analyte becomes protonated and moves back into the aqueous layer, providing further purification. |

| 4. Final Extraction | Alkalinize the acidic aqueous layer and re-extract with a fresh portion of organic solvent. | To obtain the purified analyte in a clean organic solvent, ready for analysis. |

In sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. tandfonline.com This can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of quantitative analysis. researchgate.net

Several strategies can be employed to minimize or compensate for matrix effects: rsc.org

Optimized Sample Preparation: The most effective approach is to remove interfering components before analysis. Techniques like SPE and LLE are crucial for producing cleaner extracts. rsc.orgchromatographyonline.com

Chromatographic Separation: Modifying the LC method (e.g., using a different column, gradient elution) to achieve better separation between the analyte and matrix components can prevent co-elution and reduce interference at the ion source. chromatographyonline.com

Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. It co-elutes and experiences nearly identical matrix effects, allowing for reliable correction and accurate quantification. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte helps to ensure that the standards and the unknown samples experience the same degree of matrix effect, improving quantitative accuracy. nih.gov

Sample Dilution: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal, requiring a highly sensitive instrument. nih.gov

Method Validation and Quality Assurance in Analytical Quantification

Quality assurance (QA) in pharmaceutical analysis is a broad concept that covers all aspects influencing the quality of a product. labmanager.comslideshare.netcompliancequest.com It ensures that all analytical work is performed within a framework of systematic activities, guaranteeing that data is reliable, reproducible, and fit for purpose. labmanager.comsimplerqms.com A core component of QA is the formal validation of analytical methods, which demonstrates that the procedure for quantifying a specific analyte—in this case, this compound—is scientifically sound and trustworthy. researchgate.netamsbiopharma.com

Assessment of Selectivity and Specificity

Selectivity and specificity are critical validation parameters that demonstrate an analytical method's ability to measure the analyte of interest without interference. researchgate.netut.ee

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. loesungsfabrik.de For a High-Performance Liquid Chromatography (HPLC) method, this is typically demonstrated by showing that the peak for this compound is well-resolved from peaks of other compounds.

Selectivity refers to the method's ability to discriminate between the analyte and other components. echemi.com While often used interchangeably with specificity, selectivity is considered by some to be a measure of the degree of discrimination. researchgate.net

To assess selectivity, a solution containing this compound would be spiked with its parent drug, bupropion, and other known related impurities. The analysis of this mixture would need to show baseline resolution between all components.

Illustrative Data: The following table presents hypothetical data from a selectivity study for an HPLC method. The resolution factor (Rs) is a quantitative measure of peak separation, with a value ≥ 2.0 generally indicating complete separation.

Interactive Table 1: Illustrative Selectivity and Resolution Data

| Analyte Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) | Acceptance Criterion |

| Analyte vs. Bupropion | 5.4 | 6.8 | 3.5 | Rs ≥ 2.0 |

| Analyte vs. Impurity A | 5.4 | 6.1 | 2.2 | Rs ≥ 2.0 |

| Analyte vs. Impurity B | 4.9 | 5.4 | 2.5 | Rs ≥ 2.0 |

| Analyte vs. Placebo Blank | 5.4 | No interfering peaks | N/A | No interference at analyte RT |

Evaluation of Linearity, Range, and Calibration Models

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgich.org The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. ich.org

This evaluation is performed by analyzing a series of standard solutions of this compound at different concentrations. A minimum of five concentration levels is recommended by ICH guidelines. ich.orgthermofisher.com The results are plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) is a key indicator of linearity, with a value of ≥ 0.995 often considered acceptable. altabrisagroup.com

Illustrative Data: Below is a table with hypothetical data for a linearity study.

Interactive Table 2: Illustrative Linearity and Range Data

| Concentration (µg/mL) | Response (Peak Area) - Rep 1 | Response (Peak Area) - Rep 2 | Response (Peak Area) - Rep 3 | Mean Response |

| 0.5 (LOQ) | 5100 | 5350 | 5200 | 5217 |

| 2.0 | 20500 | 20800 | 20300 | 20533 |

| 5.0 | 51200 | 51800 | 51500 | 51500 |

| 10.0 | 102000 | 103500 | 102800 | 102767 |

| 15.0 (150% of Spec. Limit) | 154000 | 155200 | 153800 | 154333 |

| Regression Analysis | ||||

| Parameter | Value | |||

| Slope | 10250 | |||

| Y-Intercept | 250 | |||

| Correlation Coefficient (r) | 0.9998 | |||

| Coefficient of Determination (R²) | 0.9996 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. chromatographyonline.com

These limits can be determined by several methods, including:

Visual Evaluation: Analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ). sepscience.com

Signal-to-Noise Ratio (S/N): A common approach for instrumental methods. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. researchgate.netthermofisher.com

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ are calculated using the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comtbzmed.ac.ir

Illustrative Data: The table shows hypothetical LOD and LOQ values for the analysis of this compound.

Interactive Table 3: Illustrative LOD and LOQ Data

| Parameter | Method | Result (µg/mL) | Acceptance Criterion |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.15 | S/N ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 0.50 | S/N ≥ 10 |

| Limit of Detection (LOD) | Calibration Curve Slope | 0.17 | Calculated Value |

| Limit of Quantification (LOQ) | Calibration Curve Slope | 0.52 | Calculated Value & Confirmed |

Precision and Accuracy Assessments

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. metrology-journal.org It is typically evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. chromatographyonline.com

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). demarcheiso17025.com

Reproducibility: Precision between different laboratories (collaborative studies).

Accuracy is the closeness of the test results to the true value. metrology-journal.org It is often determined by analyzing samples spiked with a known amount of the analyte. The results are expressed as percent recovery. chromatographyonline.com

Illustrative Data: The following tables show hypothetical results for precision and accuracy studies. Precision is reported as Relative Standard Deviation (%RSD), and accuracy as the percentage recovery.

Interactive Table 4: Illustrative Precision Data (%RSD)

| Concentration Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Acceptance Criterion (%RSD) |

| LOQ (0.5 µg/mL) | 4.5% | 5.8% | ≤ 10.0% |

| 100% (5.0 µg/mL) | 1.2% | 1.8% | ≤ 2.0% |

| 150% (7.5 µg/mL) | 1.1% | 1.5% | ≤ 2.0% |

Interactive Table 5: Illustrative Accuracy Data (% Recovery)

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Mean Conc. (µg/mL, n=3) | Mean % Recovery | Acceptance Criterion |

| 50% | 2.5 | 2.48 | 99.2% | 98.0% - 102.0% |

| 100% | 5.0 | 5.03 | 100.6% | 98.0% - 102.0% |

| 150% | 7.5 | 7.45 | 99.3% | 98.0% - 102.0% |

Robustness and Ruggedness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. ich.orgchromatographyonline.com For an HPLC method, these parameters might include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. pharmaguideline.com

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. This is often assessed during intermediate precision studies. pharmaguideline.comnih.gov

The robustness study involves systematically altering these parameters and observing the effect on the results, such as peak retention time, resolution, and analyte quantification. researchgate.net

Illustrative Data: This table shows a hypothetical robustness study where several key HPLC parameters were intentionally varied.

Interactive Table 6: Illustrative Robustness Study Results

| Parameter Varied | Variation | Effect on Retention Time | Effect on Assay Result | Conclusion |

| Flow Rate (mL/min) | 0.9 (-10%) | Shifted to 6.0 min | 99.8% | Acceptable |

| 1.1 (+10%) | Shifted to 4.9 min | 100.3% | Acceptable | |

| Column Temperature (°C) | 28°C (-2°C) | Minor shift (+0.1 min) | 100.1% | Acceptable |

| 32°C (+2°C) | Minor shift (-0.1 min) | 99.9% | Acceptable | |

| Mobile Phase pH | 2.8 (-0.2) | No significant change | 100.5% | Acceptable |

| 3.2 (+0.2) | No significant change | 99.6% | Acceptable | |

| Organic Phase (%) | 48% (-2%) | Shifted to 5.8 min | 100.2% | Acceptable |

| 52% (+2%) | Shifted to 5.1 min | 99.7% | Acceptable |

Metabolism and Biotransformation Pathways of 2 Tert Butylamino 1 2 Chlorophenyl Propan 1 One in Vitro and Ex Vivo

Identification and Characterization of Major Metabolic Pathways

The metabolism of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one is anticipated to proceed through two main phases of enzymatic modification. Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. These modified products can then undergo Phase II reactions, where they are conjugated with endogenous molecules to facilitate their excretion.

Phase I Metabolic Reactions (e.g., N-dealkylation, hydroxylation, ketone reduction)

Based on its chemical structure, this compound is susceptible to several key Phase I metabolic transformations:

Hydroxylation: A primary metabolic route for this compound is expected to be the hydroxylation of the tert-butyl group. This reaction, analogous to the major metabolic pathway of bupropion (B1668061), would result in the formation of a more polar alcohol metabolite. In the case of bupropion, this hydroxylation leads to the creation of hydroxybupropion (B195616), a pharmacologically active metabolite. It is plausible that hydroxylation of the tert-butyl group of this compound would yield a corresponding hydroxy metabolite. Aromatic hydroxylation of the 2-chlorophenyl ring is also a possible, though likely minor, metabolic pathway.

Ketone Reduction: The ketone group within the propan-1-one side chain is a prime target for reduction by carbonyl-reducing enzymes. This reaction would convert the ketone to a secondary alcohol, leading to the formation of amino alcohol metabolites. For bupropion, this pathway results in the diastereomeric metabolites threohydrobupropion and erythrohydrobupropion. Therefore, it is highly probable that this compound undergoes a similar reduction to form corresponding amino alcohol diastereomers.

N-dealkylation: The tert-butylamino group may undergo N-dealkylation, a common metabolic pathway for secondary and tertiary amines. This process involves the removal of the tert-butyl group, leading to a primary amine metabolite. While this is a generally recognized metabolic reaction for amines, for compounds with a bulky tert-butyl group, this pathway may be sterically hindered and thus a minor contributor compared to hydroxylation and ketone reduction.

Table 1: Predicted Phase I Metabolites of this compound

| Parent Compound | Metabolic Reaction | Predicted Metabolite |

| This compound | Hydroxylation of tert-butyl group | 2-((1-hydroxy-2-methylpropan-2-yl)amino)-1-(2-chlorophenyl)propan-1-one |

| This compound | Ketone reduction | 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-ol |

| This compound | N-dealkylation | 2-Amino-1-(2-chlorophenyl)propan-1-one |

| This compound | Aromatic hydroxylation | 2-(Tert-butylamino)-1-(2-chloro-hydroxyphenyl)propan-1-one |

Phase II Metabolic Reactions (e.g., glucuronidation, sulfation)

The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, are expected to be substrates for Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination from the body.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amino groups. The hydroxylated metabolites and the amino alcohol metabolites of this compound are predicted to undergo glucuronidation. Studies on bupropion have shown that its hydroxylated and reduced metabolites are excreted in the urine as glucuronide conjugates. It is therefore anticipated that the corresponding metabolites of the title compound will also be conjugated with glucuronic acid.

Sulfation: Sulfation is another important conjugation reaction where a sulfonate group is added to hydroxyl or amino groups. The hydroxylated metabolites of this compound could potentially undergo sulfation, although glucuronidation is often the more predominant pathway for such metabolites.

Enzyme Systems Involved in the Metabolism of this compound

The biotransformation of this compound is mediated by a variety of enzyme systems, with Cytochrome P450 enzymes playing a central role in Phase I metabolism.

Cytochrome P450 (CYP) Isoform Identification and Role

The Cytochrome P450 superfamily of enzymes is crucial for the oxidative metabolism of a vast array of xenobiotics.

CYP2B6: Based on the extensive research on bupropion, the CYP2B6 isoform is predicted to be the principal enzyme responsible for the hydroxylation of the tert-butyl group of this compound. The metabolism of bupropion to hydroxybupropion is almost exclusively catalyzed by CYP2B6. Given the minor structural difference between the two compounds, it is highly likely that CYP2B6 is the key enzyme in this specific metabolic reaction.

Flavin-Containing Monooxygenases (FMOs) Involvement

Flavin-containing monooxygenases are another class of enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. While CYP enzymes are generally responsible for the N-dealkylation of secondary amines, FMOs can also be involved in the N-oxidation of such compounds. It is possible that FMOs contribute to the metabolism of the tert-butylamino group of this compound, potentially forming an N-oxide metabolite, although this is likely to be a minor pathway.

Other Relevant Biotransforming Enzymes

Besides the major enzyme systems mentioned above, other enzymes are also expected to be involved in the biotransformation of this compound.

Aldo-Keto Reductases (AKRs) and Carbonyl Reductases: The reduction of the ketone group is likely catalyzed by members of the aldo-keto reductase superfamily or other carbonyl reductases. nih.govnih.govresearchgate.netacs.orgnih.govnih.govwikipedia.orgresearchgate.netoup.comfrontiersin.org These enzymes are cytosolic and utilize NADPH as a cofactor to reduce a wide range of aldehydes and ketones, including those found in xenobiotics.

UDP-Glucuronosyltransferases (UGTs): The glucuronidation of the hydroxylated metabolites is carried out by UGTs. nih.govresearchgate.netnih.govrsc.orgwikipedia.org Specific UGT isoforms, such as those in the UGT1A and UGT2B families, are responsible for conjugating glucuronic acid to various functional groups. For bupropion metabolites, UGT2B7 has been identified as a key enzyme.

Sulfotransferases (SULTs): If sulfation occurs, it would be catalyzed by sulfotransferases, which are responsible for transferring a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the substrate. nih.govnih.govrsc.orgwikipedia.orggoogle.com

Table 2: Enzyme Systems Implicated in the Metabolism of this compound

| Metabolic Phase | Reaction | Primary Enzyme System(s) |

| Phase I | Hydroxylation (tert-butyl) | Cytochrome P450 (CYP2B6) |

| Phase I | Ketone Reduction | Aldo-Keto Reductases (AKRs), Carbonyl Reductases |

| Phase I | N-dealkylation | Cytochrome P450 (CYP) |

| Phase I | N-oxidation | Flavin-Containing Monooxygenases (FMOs) (potential minor pathway) |

| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Sulfotransferases (SULTs) (potential minor pathway) |

Structural Elucidation and Quantification of Metabolites of this compound

There are no published studies that have isolated, identified, or quantified the metabolites of this compound. Metabolic processes in the liver, primarily driven by cytochrome P450 (CYP) enzymes, typically involve reactions such as oxidation, reduction, and hydrolysis (Phase I), followed by conjugation reactions like glucuronidation (Phase II) to increase water solubility and facilitate excretion. nih.gov For the related compound bupropion, major metabolites include hydroxybupropion and dihydrobupropion, formed through oxidation and reduction of the ketone group. google.comgoogle.com However, without specific experimental data for the 2-chloro isomer, any proposed metabolic pathway would be purely speculative.

In Vitro and Ex Vivo Experimental Models for Metabolic Studies

While the following experimental models are standard in drug metabolism research, there is no specific evidence in the literature of their use to study this compound.

Use of Human Liver Microsomes (HLMs) and S9 Fractions

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) isoforms, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The S9 fraction is a supernatant from liver homogenate that contains both microsomes and cytosolic enzymes, allowing for the study of both Phase I and a broader range of Phase II metabolic reactions. bdj.co.jp These systems are routinely used to determine a compound's metabolic stability, identify its metabolites, and pinpoint the enzymes responsible for its biotransformation. researchgate.netevotec.com Studies on the isomer bupropion have utilized HLM and S9 fractions to establish that CYP2B6 is the primary enzyme responsible for its hydroxylation. iu.edu However, no such studies have been published for this compound.

Hepatocyte Suspension and Culture Models

Hepatocytes, the primary cells of the liver, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters. bdj.co.jp They can be used in suspension for short-term metabolism studies or in culture for longer-term experiments, including the investigation of enzyme induction or cytotoxicity. mdpi.commdpi.com These models provide a more comprehensive picture of a compound's metabolic fate than subcellular fractions. mdpi.com Despite their utility, no research articles document the use of hepatocyte models to investigate the biotransformation of this compound.

Recombinant Enzyme Systems for Specific Metabolic Reactions

Recombinant enzyme systems involve expressing a single drug-metabolizing enzyme, such as a specific CYP isoform, in a cell line (e.g., insect cells or E. coli) that does not naturally produce it. bdj.co.jpmdpi.com This allows researchers to definitively identify which specific enzyme is responsible for a particular metabolic reaction by incubating the compound of interest with each enzyme individually. bdj.co.jp This method is crucial for reaction phenotyping and predicting potential drug-drug interactions. nih.gov While this approach was instrumental in identifying CYP2B6's role in bupropion metabolism, it has not been applied in any published research on this compound. iu.edu

Forensic and Analytical Toxicology Research Methodologies for 2 Tert Butylamino 1 2 Chlorophenyl Propan 1 One

Development of Analytical Methods for Detection and Quantification in Biological Matrices (Non-Clinical Context)

The detection and quantification of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one in biological samples are crucial for forensic investigations. The choice of analytical technique often depends on the matrix, the required sensitivity, and the availability of instrumentation. Generally, hyphenated chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred methods due to their high sensitivity and specificity. nih.govtandfonline.com

Urine is a common matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. For synthetic cathinones, including this compound, LC-MS/MS is a widely used technique. mdpi.com Sample preparation typically involves a dilution step, followed by enzymatic hydrolysis to cleave glucuronide conjugates, and a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. nih.gov

A typical LC-MS/MS method for the analysis of a synthetic cathinone (B1664624) in urine would be validated for several parameters to ensure its reliability. mdpi.com While a specific validated method for this compound is not extensively documented in publicly available literature, the table below illustrates typical validation parameters for the analysis of a similar compound in urine using LC-MS/MS.

| Parameter | Typical Value/Range |

|---|---|

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (R²) | > 0.99 |

| Accuracy (% bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Extraction Recovery | > 80% |

GC-MS is another viable technique, often requiring derivatization of the analyte to improve its chromatographic properties and thermal stability. ojp.gov However, the thermal lability of some cathinones can be a drawback for GC-MS analysis. ojp.gov

Blood and serum are important matrices for determining recent drug use and for correlating drug concentrations with potential impairment. Similar to urine analysis, LC-MS/MS is the gold standard for the quantification of synthetic cathinones in blood and serum due to its high sensitivity and selectivity. mdpi.com Sample preparation for blood and serum is often more complex than for urine and typically involves protein precipitation, followed by SPE or LLE. mdpi.com

The table below provides an example of typical validation parameters for the analysis of a synthetic cathinone in blood by LC-MS/MS.

| Parameter | Typical Value/Range |

|---|---|

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |

| Linearity (R²) | > 0.99 |

| Accuracy (% bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Matrix Effect | < 20% |

Hair analysis offers a longer detection window, providing information about chronic drug use. The analysis of synthetic cathinones in hair is typically performed using LC-MS/MS. chromatographyonline.com Sample preparation involves washing the hair to remove external contamination, followed by pulverization or enzymatic digestion to release the analytes from the hair matrix. chromatographyonline.comnih.gov

Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection under direct observation, which minimizes the risk of adulteration. premierbiotech.com The detection window in oral fluid is shorter than in urine, reflecting recent drug use. buckleysrenewalcenter.com LC-MS/MS is the most common technique for the analysis of synthetic cathinones in oral fluid. eurekakit.com

Considerations for Post-Mortem Analytical Toxicology of this compound

In post-mortem toxicology, the interpretation of drug concentrations can be complicated by post-mortem redistribution (PMR), where drugs diffuse from tissues with high concentrations (e.g., liver, lungs) into the blood after death, leading to an artificial increase in blood drug concentrations. Therefore, it is recommended to collect peripheral blood (e.g., femoral) in addition to central (heart) blood.

While specific post-mortem data for this compound is limited, studies on its structural isomer, bupropion (B1668061), provide valuable insights. In a fatal bupropion overdose case, a wide distribution of the drug and its metabolites was observed in various post-mortem specimens. nih.govuclouvain.beresearchgate.net The concentrations of bupropion and its metabolites were determined in intracranial blood, urine, bile, liver, kidney, and vitreous humor. nih.govuclouvain.beresearchgate.net Such comprehensive analysis of multiple specimens is crucial for a thorough toxicological investigation. The stability of the analyte in post-mortem samples is another important consideration, as degradation can occur, affecting the accuracy of the quantitative results. researchgate.net

The following table illustrates the distribution of bupropion in a fatal overdose case, which can serve as a reference for what might be expected in a case involving this compound, with the caveat that concentrations can vary significantly between cases.

| Specimen | Bupropion Concentration (mg/L or mg/kg) |

|---|---|

| Intracranial Blood | 1.9 mg/L |

| Urine | Data for metabolites available |

| Bile | Data for metabolites available |

| Liver | 12.3 mg/kg |

| Kidney | Data for metabolites available |

| Vitreous Humor | Concentration ratio to blood reported |

Data from a fatal bupropion overdose case and may not be directly representative for this compound. nih.govuclouvain.beresearchgate.net

Development and Application of Certified Reference Materials and Analytical Standards

The availability of high-purity certified reference materials (CRMs) and analytical standards is fundamental for the accurate identification and quantification of drugs in forensic toxicology. unodc.org For this compound, several chemical suppliers offer reference standards. These standards are essential for method development, validation, and routine quality control. The use of isotopically labeled internal standards is also crucial for accurate quantification, especially with LC-MS/MS, as they can compensate for matrix effects and variations in extraction recovery.

Interlaboratory Proficiency Testing and Quality Control in Forensic Analysis

Participation in interlaboratory proficiency testing (PT) programs is a critical component of a laboratory's quality assurance system. PT schemes allow laboratories to assess their performance by comparing their results with those of other laboratories analyzing the same samples. This is particularly important for the analysis of NPS, where the landscape of new substances is constantly changing. While specific PT programs for this compound may not be commonplace, programs covering synthetic cathinones as a class are available. These programs help ensure that analytical methods are reliable and that results are comparable across different laboratories, which is essential for the harmonization of forensic toxicology practices.

Mechanistic and Molecular Interaction Studies of 2 Tert Butylamino 1 2 Chlorophenyl Propan 1 One in Vitro and Computational

In Vitro Assays for Receptor Binding Affinities

In vitro binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific biological target, such as a receptor or transporter.

Characterization of Target Receptors and Transporters (e.g., monoamine transporters)

Based on its structural similarity to bupropion (B1668061), a known norepinephrine-dopamine reuptake inhibitor (NDRI), the primary targets for 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one would likely be the monoamine transporters. wikipedia.orgclinpgx.orgdrugbank.com These transmembrane proteins are crucial for regulating neurotransmitter levels in the synaptic cleft by reabsorbing dopamine (B1211576) (dopamine transporter, DAT), norepinephrine (B1679862) (norepinephrine transporter, NET), and serotonin (B10506) (serotonin transporter, SERT) into the presynaptic neuron. clinpgx.org Investigating the interaction of this compound with these transporters would be a logical first step to characterizing its pharmacological profile.

Radioligand Binding Assay Methodologies

Radioligand binding assays are a highly sensitive and standard method to quantify the interaction between a compound and its target receptor. nih.gov This technique involves using a radioactive molecule (radioligand) known to bind to the target of interest.

The general process involves:

Incubation: A preparation of cells or membranes expressing the target receptor is incubated with a fixed concentration of a specific radioligand.

Competition: Varying concentrations of the unlabeled test compound, in this case, this compound, are added to compete with the radioligand for binding to the target.

Separation and Quantification: The bound radioligand is separated from the unbound, and the amount of radioactivity is measured.

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

No publicly available data from radioligand binding assays for this compound at monoamine transporters or other receptors could be identified.

In Vitro Cellular Assays for Functional Activity at a Molecular Level (e.g., neurotransmitter uptake inhibition, release)

While binding assays measure affinity, functional assays determine the actual effect of the compound on the target's activity. For a potential monoamine transporter ligand, neurotransmitter uptake inhibition assays are critical. These assays directly measure the ability of a compound to block the transport of neurotransmitters into cells.

Typically, these experiments involve:

Culturing cells that have been engineered to express a specific monoamine transporter (e.g., DAT, NET, or SERT).

Adding a radiolabeled neurotransmitter (e.g., [3H]dopamine) to the cell culture.

Introducing the test compound at various concentrations to observe its effect on the uptake of the radiolabeled neurotransmitter into the cells.

Measuring the radioactivity inside the cells to quantify the level of uptake inhibition.

These results would provide an IC50 value for the functional inhibition of the transporter, indicating the compound's potency as a reuptake inhibitor.

Specific data from in vitro cellular assays examining neurotransmitter uptake inhibition or release by this compound are not available in the reviewed scientific literature.